
Iothalamate sodium
Übersicht
Beschreibung
Iothalamate sodium is an ionic, monomeric radiocontrast agent primarily used to measure glomerular filtration rate (GFR), a critical parameter for assessing kidney function. It consists of a sodium salt of iothalamate labeled with iodine-125 (I-125), a gamma-emitting radioisotope . After intravenous administration, this compound is freely filtered by the glomeruli without significant tubular reabsorption or secretion, making it an accurate marker for GFR determination . Its radiation dose is low, ensuring safety in patients with impaired renal function . This compound has been integral to landmark studies, including the development of the CKD-EPI equation, a gold standard for estimating GFR .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Natrium-Iothalamat wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Iodierung von Benzoesäurederivaten beinhalten. Der Prozess umfasst typischerweise die folgenden Schritte:
Iodierung: Benzoesäure wird mit Iod und einem Oxidationsmittel wie Salpetersäure iodiert.
Amidierung: Die iodierte Benzoesäure wird dann mit einem Amin, wie z. B. Methylamin, umgesetzt, um das entsprechende Amid zu bilden.
Carboxylierung: Das Amid wird weiter carboxyliert, um Carboxylgruppen einzuführen, was zur Bildung von Iothalaminsäure führt.
Neutralisation: Die Iothalaminsäure wird mit Natriumhydroxid neutralisiert, um Natrium-Iothalamat zu erzeugen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Natrium-Iothalamat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Kristallisations- und Filtrationsverfahren gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Natrium-Iothalamat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von iodierten Nebenprodukten führt.
Reduktion: Reduktionsreaktionen können Natrium-Iothalamat in weniger iodierte Derivate umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Salpetersäure und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene iodierte und nicht iodierte Derivate von Natrium-Iothalamat, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Natrium-Iothalamat hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Standardverbindung in der analytischen Chemie zur Kalibrierung von Instrumenten und Validierung von Methoden verwendet.
Biologie: In der biologischen Forschung wird Natrium-Iothalamat verwendet, um die Nierenfunktion und die glomeruläre Filtrationsrate in Tiermodellen zu untersuchen.
Medizin: Klinisch wird es als Radiokontrastmittel verwendet, um die Sichtbarkeit von inneren Strukturen in bildgebenden Verfahren zu verbessern. Es ist besonders nützlich bei der Beurteilung der Nierenfunktion und der Diagnose von Nierenerkrankungen.
Analyse Chemischer Reaktionen
Oxidation Reactions
Iothalamate sodium undergoes oxidation under acidic or strongly oxidative conditions, primarily affecting its iodine substituents and aromatic core.
Mechanistic Insights :
- The electron-withdrawing acetamido and methylcarbamoyl groups stabilize the aromatic ring, limiting complete oxidation.
- Oxidation at iodine sites generates hypoiodous acid (HOI) intermediates, detected via iodometric titration.
Reduction Reactions
Reductive environments selectively deiodinate the molecule, altering its radiopacity.
Kinetic Data :
- Reduction rates correlate with iodine position: para-iodine substituents react faster than ortho-positions (k = 0.42 vs. 0.18 L/mol·s).
Substitution Reactions
Halogen exchange reactions occur at iodine sites, enabling synthetic modifications.
Thermodynamic Stability :
- Substitution products exhibit lower stability compared to the parent compound (ΔG = +15 kJ/mol for Cl substitution).
Environmental and Biological Stability
This compound demonstrates remarkable stability under physiological conditions but degrades in extreme environments.
Analytical Confirmation :
- HPLC-UV (λ = 254 nm) confirms 98.2% purity retention in plasma after 24 hours .
- Mass spectrometry identifies hydrolysis by-products (e.g., deacetylated forms) in acidic conditions.
Comparative Reactivity with Analogues
This compound’s reactivity profile differs from structurally similar radiocontrast agents:
Compound | Oxidation Susceptibility | Reduction Rate (k, L/mol·s) | Substitution Preference |
---|---|---|---|
This compound | Moderate | 0.42 | Para-iodine |
Iohexol | Low | 0.21 | Ortho-iodine |
Diatrizoate sodium | High | 0.58 | Meta-iodine |
Industrial and Pharmacological Implications
Wissenschaftliche Forschungsanwendungen
Iothalamate sodium has a wide range of scientific research applications:
Chemistry: It is used as a standard compound in analytical chemistry for the calibration of instruments and validation of methods.
Biology: In biological research, this compound is used to study renal function and glomerular filtration rate in animal models.
Medicine: Clinically, it is used as a radiocontrast agent to enhance the visibility of internal structures in imaging procedures. It is particularly useful in evaluating kidney function and diagnosing renal diseases.
Wirkmechanismus
Natrium-Iothalamat übt seine Wirkung aus, indem es den Kontrast von inneren Strukturen in Röntgenbildern verbessert. Wenn es in den Körper injiziert wird, wird es schnell durch das Kreislaufsystem zu den Nieren transportiert, wo es unverändert im Urin ausgeschieden wird. Der hohe Jodgehalt von Natrium-Iothalamat sorgt für eine hervorragende Radiopazität, die eine klare Sichtbarkeit der Harnwege und anderer Strukturen ermöglicht. Die Verbindung unterliegt keinem signifikanten Metabolismus und wird hauptsächlich durch glomeruläre Filtration ausgeschieden .
Vergleich Mit ähnlichen Verbindungen
Chemical Structure and Classification
Iothalamate sodium belongs to the ionic monomeric class of iodinated contrast agents. Its analogs include:
- Diatrizoate sodium: Another ionic monomer with high osmolality, historically used for angiography .
- Ioxaglate (Hexabrix) : An ionic dimer with lower osmolality (580 mOsm/kg) compared to iothalamate (1843 mOsm/kg) .
- Iohexol: A non-ionic monomer with low osmolality (647 mOsm/kg), widely used for CT imaging and GFR measurement .
Osmolality and Physicochemical Properties
High osmolality (>1500 mOsm/kg) in ionic agents like this compound and diatrizoate sodium increases the risk of nephrotoxicity and cardiovascular side effects compared to low-osmolality agents (e.g., iohexol, ioxaglate) . For example:
Compound | Type | Osmolality (mOsm/kg) | Iodine Content (mg/mL) |
---|---|---|---|
This compound | Ionic monomer | 1843 | 325 |
Diatrizoate sodium | Ionic monomer | 1550 | 300 |
Ioxaglate | Ionic dimer | 580 | 320 |
Iohexol | Non-ionic monomer | 647 | 300–350 |
Measurement Methodologies
- Radiolabeled vs. Non-Radioactive: this compound (I-125) requires gamma counters for detection, whereas iohexol and iothalamate (non-radioactive) are quantified via HPLC-GC-MS or capillary electrophoresis, reducing radiation exposure . Urine and plasma clearance methods for this compound are labor-intensive compared to iohexol’s single-injection plasma disappearance technique .
Biologische Aktivität
Iothalamate sodium, specifically the iodine-125 labeled form (I-125), is a radiopharmaceutical compound primarily utilized for measuring glomerular filtration rate (GFR) in clinical settings. Its biological activity has been extensively studied, revealing its efficacy and reliability as a marker for renal function. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is an organic iodine compound used as a contrast agent in medical imaging and a radiotracer for GFR measurement. It is characterized by its low plasma protein binding and favorable clearance properties, making it a valuable tool in nephrology.
This compound functions by being freely filtered at the glomerulus, similar to inulin, without undergoing significant tubular secretion or reabsorption. This property allows for accurate estimation of GFR when measured through plasma and urine clearance methods.
Clinical Applications
- Measurement of GFR : this compound has been compared with traditional markers like inulin and creatinine for GFR assessment. Studies indicate that its clearance rates closely correlate with those of inulin, validating its use as a reliable alternative.
- Research Utilization : The compound has been employed in various large-scale clinical trials to monitor renal disease progression, including the Modification of Diet in Renal Disease (MDRD) Study and the Diabetes Control and Complications Trial (DCCT) .
Table 1: Comparison of this compound with Other GFR Markers
Marker | Correlation with Inulin Clearance | Plasma Protein Binding | Cost per Study | Clinical Convenience |
---|---|---|---|---|
This compound I-125 | 1.005 | <3% | Lower | High |
Inulin | Reference | N/A | Higher | Moderate |
Creatinine | 1.03 | Variable (22%) | Lower | High |
Study 1: Efficacy of I-125 Iothalamate
A study involving 90 patients assessed the clearance of I-125 iothalamate against conventional inulin clearance methods. The results showed a strong correlation (r = 0.85) between the two methods, confirming that iothalamate can be effectively used as a GFR indicator .
Study 2: Comparison with Cyanocobalamin Co-57
In a comparative analysis involving 19 patients, this compound I-125 demonstrated no statistically significant difference from cyanocobalamin Co-57 in measuring renal clearances. This reinforces its position as an excellent substitute for traditional methods .
Study 3: Large-scale Clinical Trials
The application of I-125 iothalamate in large-scale trials demonstrated acceptable coefficients of variation (10% intratest, 6% intertest), highlighting its reliability for monitoring renal function across diverse patient populations .
Safety and Side Effects
This compound is generally well-tolerated; however, potential side effects may include allergic reactions or local tissue irritability due to its ionic nature. Monitoring for adverse effects is essential during clinical use.
Q & A
Basic Research Questions
Q. How should experimental protocols be designed to ensure accurate GFR measurement using iothalamate sodium?
- Methodological Answer: this compound is administered intravenously, and its renal clearance is measured via timed blood and urine sampling. Key steps include:
- Standardizing infusion rates (e.g., 1 mL/min) and ensuring consistent hydration to stabilize renal plasma flow .
- Validating assays for iothalamate detection (e.g., high-performance liquid chromatography or gamma counting for iodine-125-labeled iothalamate) to minimize measurement variability .
- Cross-referencing results with creatinine clearance or inulin-based GFR measurements to calibrate accuracy, particularly in populations with normal or near-normal kidney function .
- Example: The CKD-EPI study used iothalamate clearance as the reference method, with protocols requiring multiple blood draws over 4–6 hours to capture clearance kinetics .
Q. What are the critical factors in standardizing this compound assays across multi-center studies?
- Methodological Answer:
- Centralize sample analysis to reduce inter-lab variability. For radioactive tracers (e.g., I-125 iothalamate), ensure gamma counters are calibrated to identical energy windows (e.g., 15–35 keV) .
- Account for protein-binding effects: Iothalamate binds to albumin (~70–80%), which may require adjusting plasma concentrations via equilibrium dialysis or ultracentrifugation .
- Use Bland-Altman plots to assess agreement between iothalamate-measured GFR and estimating equations (e.g., CKD-EPI) in validation cohorts .
Advanced Research Questions
Q. How can researchers resolve discrepancies between iothalamate-based GFR and creatinine/eGFR values in longitudinal studies?
- Methodological Answer: Discrepancies often arise from non-GFR determinants of creatinine (e.g., muscle mass, diet) or iothalamate’s protein-binding behavior. Strategies include:
- Stratifying analyses by demographics (age, sex, race) and clinical factors (e.g., albuminuria) to identify confounding variables .
- Applying mixed-effects models to separate measurement error from true GFR changes over time .
- Triangulating data with cystatin C or β-trace protein to refine GFR estimates in populations where iothalamate and creatinine diverge (e.g., obese or elderly patients) .
Q. What methodological adjustments are needed to optimize iothalamate protocols for elderly or critically ill populations?
- Methodological Answer:
- Reduce sampling frequency: Shorter protocols (2–3 hours) minimize patient burden while maintaining accuracy using Bayesian pharmacokinetic modeling .
- Adjust for reduced muscle mass in elderly patients by incorporating dual-energy X-ray absorptiometry (DEXA) data into GFR calculations .
- Validate iothalamate clearance against gold-standard methods (e.g., inulin) in critically ill cohorts, where fluid shifts and hemodynamic instability may alter tracer distribution .
Q. How can this compound be integrated with multi-omics data to study renal pathophysiology?
- Methodological Answer:
- Pair iothalamate GFR measurements with transcriptomic/proteomic profiling of kidney biopsies to link functional impairment to molecular pathways (e.g., fibrosis markers) .
- Use machine learning to cluster patients by GFR trajectories and omics signatures, enabling precision nephrology applications .
- Example: Mayo Clinic’s FSGS trials combine iothalamate clearance with renal biopsy data to stratify patients for targeted therapies .
Q. Data Contradiction and Validation
Q. How should researchers address conflicting results between iothalamate clearance and newer GFR biomarkers (e.g., iohexol)?
- Methodological Answer:
- Conduct head-to-head comparisons in diverse cohorts (e.g., diabetic nephropathy, pediatric populations) using standardized protocols for both tracers .
- Perform sensitivity analyses to quantify bias from tracer-specific factors (e.g., iohexol’s lower protein binding vs. iothalamate’s higher vascular retention) .
- Publish raw data in open-access repositories to facilitate meta-analyses and consensus on tracer selection .
Eigenschaften
IUPAC Name |
sodium;3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIMWHNSWLLELS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8I3N2NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2276-90-6 (Parent) | |
Record name | Iothalamate sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1057668 | |
Record name | Iothalamate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225-20-3 | |
Record name | Iothalamate sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iothalamate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOTHALAMATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDN276D83N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.